molecular formula C53H60ClN3O16 B126283 Kedarcidin chromophore CAS No. 143591-04-2

Kedarcidin chromophore

Cat. No.: B126283
CAS No.: 143591-04-2
M. Wt: 1030.5 g/mol
InChI Key: RSXFZXJOBQZOOM-INBIVCPUSA-N
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Description

Kedarcidin chromophore, also known as this compound, is a useful research compound. Its molecular formula is C53H60ClN3O16 and its molecular weight is 1030.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characteristics and Mechanism of Action

Kedarcidin features a complex ansa-bridged enediyne chromophore, which is responsible for its ability to induce DNA damage in cancer cells. The chromophore consists of a bicyclic core structure that selectively binds to and cleaves DNA at specific sequences, particularly at TCCTn-mer sites, leading to single-strand breaks. This mechanism is akin to other enediyne antibiotics but exhibits unique sequence specificity that enhances its potential as an anticancer agent .

Key Structural Features:

  • Bicyclic Core: The enediyne structure is crucial for DNA interaction.
  • Naphthoic Acid Substructure: Implicated in DNA binding through intercalation.
  • Mycarose and Kedarosamine Sugars: Contribute to the stability and bioactivity of the compound.

Synthesis and Derivatives

The synthesis of kedarcidin chromophore has been a subject of extensive research due to its structural complexity. Various synthetic methodologies have been developed to produce analogs and derivatives that may enhance its therapeutic efficacy while reducing toxicity.

Synthetic Approaches:

  • Total Synthesis: Researchers have successfully synthesized the core structure using methods such as nucleophilic activation and cycloaromatization. These strategies allow for the production of stable derivatives that retain biological activity .
  • Biosynthetic Pathways: Advances in biosynthetic routes are being explored to enable scalable production of kedarcidin, making it more accessible for therapeutic use .

Therapeutic Applications

This compound's primary application lies in oncology, where it is being investigated for its potential as a targeted cancer therapy. Its ability to induce DNA damage selectively in tumor cells positions it as a candidate for development into novel anticancer drugs.

Potential Therapeutic Uses:

  • Antibody-Drug Conjugates (ADCs): Recent advancements in ADC technology suggest that kedarcidin could be utilized as a cytotoxic payload linked to antibodies targeting specific cancer cells. This approach aims to minimize systemic toxicity while maximizing therapeutic effects .
  • Combination Therapies: Studies are exploring the use of kedarcidin in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer types.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of kedarcidin in preclinical models, demonstrating its potential as a powerful anticancer agent.

Case Study Highlights:

  • A study published in Nature demonstrated that kedarcidin effectively inhibited tumor growth in xenograft models by inducing apoptosis through DNA cleavage mechanisms .
  • Research focusing on structure-activity relationships (SAR) has provided insights into modifications that can enhance potency while reducing off-target effects .

Challenges and Future Directions

Despite its promising applications, several challenges remain regarding the clinical use of this compound:

  • Stability Issues: The compound's instability under ambient conditions complicates its formulation and storage.
  • Toxicity Management: While effective against cancer cells, kedarcidin also exhibits non-specific cytotoxicity, necessitating careful management through targeted delivery systems .

Future research efforts are aimed at overcoming these challenges through innovative synthetic strategies, improved delivery mechanisms, and comprehensive clinical trials to establish safety and efficacy profiles.

Chemical Reactions Analysis

Bergman Cyclization and DNA Cleavage

The enediyne core of kedarcidin chromophore undergoes Bergman cyclization , forming a para-benzyne biradical that abstracts hydrogen atoms from DNA deoxyribose sugars . This reaction is central to its cytotoxic activity:

Mechanistic steps :

  • Cycloaromatization : The 5,9-fused enediyne bicyclic core rearranges into a tricyclic biradical via Bergman cyclization.

  • Hydrogen abstraction : The biradical abstracts hydrogens (primarily the 4'-H of deoxyribose), generating carbon-centered radicals on DNA.

  • DNA strand scission : Reaction with molecular oxygen produces peroxides, leading to single-strand DNA breaks .

Key data :

  • Rate of cyclization : In tetrahydrofuran (a deoxyribose analog), the half-life of the enediyne scaffold is 68 minutes .

  • Sequence specificity : Cleavage occurs preferentially at TCCTn-mer sites, with Mg²⁺ or Ca²⁺ ions reducing binding affinity by chelating the naphthoic acid group .

Nucleophilic Activation and Epoxide Opening

The C12 epoxide in this compound is susceptible to nucleophilic attack, which accelerates Bergman cyclization:

  • Thiolate activation : In vivo, thiols (e.g., glutathione) open the epoxide via nucleophilic addition, lowering the activation energy for cyclization .

  • Reductive activation : Sodium borohydride reduces the C12-C13 epoxide to a diol, triggering rapid cycloaromatization in synthetic studies .

Experimental evidence :

  • Kinetic studies : The aglycone (core without sugars) undergoes reductive cycloaromatization at comparable rates with or without β-mercaptoethanol, suggesting spontaneous cyclization competes with thiol activation .

  • Synthetic analogs : C10-epi-kedarcidin (with inverted stereochemistry at C10) shows altered cyclization kinetics, confirming stereochemical control over reactivity .

Synthetic Construction of the Bicyclic Core

Total synthesis efforts have elucidated critical reactions for assembling the enediyne scaffold:

Key reactions:

  • Sonogashira coupling : Links bromovinyl and alkynyl components to form a cyclic triyne precursor .

  • Transannular cyclization : A vinyllithium intermediate undergoes 5-exo-dig cyclization to forge the 5,9-bicyclic core .

  • Shiina macrolactonization : Constructs the ansa-bridging macrolactone on a gram scale (≥93% yield) .

Stereochemical challenges :

  • Initial misassignment of C10 stereochemistry (proposed structure 1 ) led to NMR discrepancies. Revised structure 2 (C10 epimer) aligns with coupling constants (J = 5.4 Hz in CDCl₃) and NOE data .

Synthetic route comparison :

StepMethodYieldReference
MacrolactonizationShiina conditions (MNBA, DMAP)93%
Transannular cyclizationLHMDS/t-BuLi-mediated50–60%
Sonogashira couplingPd/Cu catalysis73%

DNA Binding and Chelation Effects

The naphthoate appendage mediates DNA interaction, which is modulated by cations:

  • Intercalation : The 2-hydroxynaphthoyl group intercalates into DNA, supported by competition assays with netropsin (a minor-groove binder) .

  • Cation inhibition : Ca²⁺ and Mg²⁺ reduce DNA cleavage efficiency by binding the naphthoate, decreasing intercalation affinity .

Chelation data :

  • IC₅₀ shift : Addition of 10 mM Ca²⁺ increases the IC₅₀ for DNA cleavage by 15-fold .

Oxidative Degradation and Stability

This compound is highly unstable under ambient conditions due to:

  • Autoxidation : The enediyne core reacts with atmospheric oxygen, limiting isolation yields .

  • Hydrolytic sensitivity : The ansa-bridge and glycosidic bonds are prone to hydrolysis, requiring anhydrous synthetic conditions .

Stabilization strategies :

  • Cold storage : Isolates are typically stored at −80°C in inert atmospheres .

  • Synthetic analogs : C12-dihydro derivatives exhibit improved stability while retaining bioactivity .

Properties

CAS No.

143591-04-2

Molecular Formula

C53H60ClN3O16

Molecular Weight

1030.5 g/mol

IUPAC Name

N-[(3S,9R,14S,15E,19S,21R,24R)-6-chloro-24-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-14-[(2S,4S,5S,6S)-5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-11-oxo-4,12,20-trioxa-7-azapentacyclo[13.6.2.25,8.13,21.019,21]hexacosa-1,5,7,15,25-pentaen-17,22-diyn-9-yl]-3-hydroxy-7,8-dimethoxy-6-propan-2-yloxynaphthalene-2-carboxamide

InChI

InChI=1S/C53H60ClN3O16/c1-25(2)67-38-18-29-17-35(58)32(20-31(29)46(64-8)47(38)65-9)51(62)56-34-21-42(60)66-24-40(71-43-22-36(59)45(57(6)7)26(3)68-43)28-11-10-12-41-53(73-41)30(14-13-28)19-39(70-37-16-15-33(34)55-50(37)54)49(53)72-44-23-52(5,63)48(61)27(4)69-44/h11,15-20,25-27,34,36,39-41,43-45,48-49,58-59,61,63H,21-24H2,1-9H3,(H,56,62)/b28-11+/t26-,27-,34+,36-,39-,40+,41-,43-,44-,45+,48-,49+,52+,53+/m0/s1

InChI Key

RSXFZXJOBQZOOM-INBIVCPUSA-N

SMILES

CC1C(C(CC(O1)OC2COC(=O)CC(C3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]\2COC(=O)C[C@H](C3=NC(=C(C=C3)O[C@H]4C=C5C#C/C2=C\C#C[C@H]6[C@]5([C@@H]4O[C@H]7C[C@@]([C@H]([C@@H](O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C

Canonical SMILES

CC1C(C(CC(O1)OC2COC(=O)CC(C3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C

Synonyms

kedarcidin chromophore

Origin of Product

United States

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